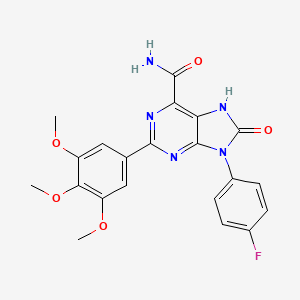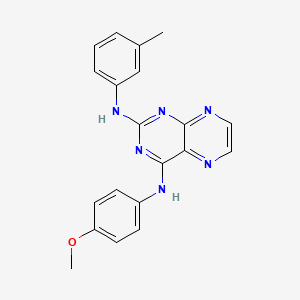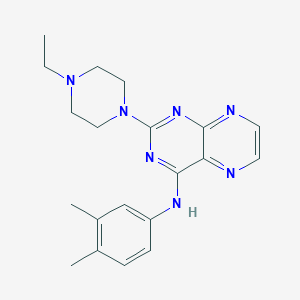
N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-Fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine, also known as 4-FMEPD, is an organic compound belonging to the pteridine family. It is an important intermediate in the synthesis of a variety of compounds, including a number of pharmaceuticals. 4-FMEPD has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Scientific Research Applications
N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been used as a reagent in the synthesis of a variety of compounds, including some pharmaceuticals. It has also been used in the synthesis of fluorescent and bioluminescent compounds, as well as in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine is not yet fully understood. It is known that N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine can act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. It is also known that N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine can act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2, and to act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor. It has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine in lab experiments include its low cost and its availability in a variety of forms. The limitations of using N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine in lab experiments include its potential toxicity, its potential to form unstable compounds, and its potential to form unwanted byproducts.
Future Directions
For research on N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine, biochemistry, and pharmacology. Other potential future directions include the development of more efficient synthesis methods, the development of more stable forms of N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine, and the development of new applications for N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine.
Synthesis Methods
N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine can be synthesized from 4-fluorophenol and 2-methoxyethanol using a two-step reaction. In the first step, 4-fluorophenol is reacted with 2-methoxyethanol in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form a pteridine intermediate. In the second step, the pteridine intermediate is reacted with sodium nitrite to form N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine.
properties
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(2-methoxyethyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O/c1-23-9-8-19-15-21-13-12(17-6-7-18-13)14(22-15)20-11-4-2-10(16)3-5-11/h2-7H,8-9H2,1H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCCMAWXAGMJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(morpholin-4-yl)propyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid](/img/structure/B6421144.png)
![ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B6421151.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide](/img/structure/B6421160.png)
![2-methoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6421178.png)
![8-(4-ethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6421179.png)
![7-(3,3-dimethyl-2-oxobutyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6421184.png)

![1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421202.png)
![2-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B6421212.png)
![1-(3,4-dichlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421220.png)



![N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B6421265.png)